molecular formula C12H21N3O6S B158944 N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester CAS No. 92614-59-0

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

Cat. No. B158944
CAS RN: 92614-59-0
M. Wt: 335.38 g/mol
InChI Key: JKRODHBGNBKZLE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester” is also known as glutathione (GSH), a tripeptide composed of γ-glutamic acid, cysteine, and glycine . It is the most important low molecular weight antioxidant synthesized in cells .


Synthesis Analysis

Glutathione is synthesized by the sequential addition of cysteine to glutamate followed by the addition of glycine . This synthesis occurs in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalyzed by the enzyme glutamate-cysteine ligase .


Molecular Structure Analysis

The molecular structure of glutathione involves a sulfhydryl group (-SH) of the cysteine, which is involved in reduction and conjugation reactions . These reactions provide the means for removal of peroxides and many xenobiotic compounds .


Chemical Reactions Analysis

The sulfhydryl group of the cysteine in glutathione is involved in reduction and conjugation reactions . These reactions provide the means for removal of peroxides and many xenobiotic compounds .


Physical And Chemical Properties Analysis

Glutathione is a water-soluble non-protein thiol in the cell . It exists in the thiol-reduced (>98% of total GSH) and disulfide-oxidized (GSSG) forms . The concentrations of GSH and GSSG and their molar ratio are indicators of the functionality of the cell .

Scientific Research Applications

Glutathione Transport and Metabolism

Glutathione monoethyl ester (GSH-OEt) is used in experimental work to study glutathione transport and metabolism within cells. It helps in understanding how glutathione is moved across cell membranes and how it is broken down and synthesized by the body .

Protection Against Oxygen Toxicity

Researchers utilize GSH-OEt to protect cells from oxygen toxicity, which can occur when cells are exposed to high concentrations of oxygen, leading to oxidative stress .

Radiation Protection

GSH-OEt has been shown to protect cells against radiation damage. It is converted intracellularly into glutathione, which can absorb some of the energy from radiation, thereby reducing its harmful effects .

Mutagenesis Studies

This compound is also useful in studies related to mutagenesis, which is the process by which the genetic information of an organism is changed, resulting in a mutation .

Anti-Aging Research

GSH-OEt is used in anti-aging research to study its effects on aging cells. It may help in reducing the aging process by protecting cells from various types of cellular stress .

Detoxification from Heavy Metals

It has been effective in protecting cells against various toxic compounds, including heavy metals. The increased intracellular glutathione concentration helps in detoxifying these harmful substances .

Antioxidant Properties

Due to its ability to increase intracellular glutathione levels, GSH-OEt exhibits special antioxidant properties that are beneficial in protecting cells from damage caused by free radicals and electrophiles .

Melanogenesis Regulation

GSH-MEE has been studied for its effects on melanogenesis and related proteins. It affects the pigmentation process within cells, which could have implications for conditions related to skin pigmentation .

Future Directions

Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 . Increasing glutathione levels may prevent and subdue these diseases . The life value of glutathione makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRODHBGNBKZLE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922674
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

CAS RN

92614-59-0, 118421-50-4
Record name Glutathione monoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester
Reactant of Route 2
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester
Reactant of Route 3
Reactant of Route 3
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester
Reactant of Route 4
Reactant of Route 4
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester
Reactant of Route 5
Reactant of Route 5
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester
Reactant of Route 6
Reactant of Route 6
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

Q & A

ANone: Unlike glutathione itself, GSH-OEt readily crosses cell membranes, likely due to the presence of the ethyl ester group. [, , ]

ANone: Intracellular esterases hydrolyze GSH-OEt, releasing glutathione, which then participates in various cellular processes. [, ]

ANone: Increased glutathione levels enhance cellular antioxidant capacity, protect against oxidative stress-induced damage, and modulate signaling pathways involved in cell survival, inflammation, and immune responses. [, , , ]

ANone: The molecular formula of GSH-OEt is C12H21N3O6S, and its molecular weight is 335.4 g/mol.

ANone: While specific spectroscopic data for GSH-OEt is limited in the provided articles, techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy can be used to characterize its structure. []

ANone: The provided research primarily focuses on the biological effects of GSH-OEt. Further investigation is needed to determine its material compatibility and stability profiles.

ANone: GSH-OEt itself is not known to have catalytic properties. Its activity stems from its role as a glutathione precursor, influencing enzymatic reactions indirectly through changes in cellular redox status.

ANone: Modifying the ethyl ester group could alter GSH-OEt's membrane permeability and hydrolysis rate, impacting its overall efficacy. For instance, substituting the ethyl group with other alkyl groups like isopropyl (GSH-MIPE) might influence its cellular uptake and metabolism. []

ANone: The research primarily focuses on the biological effects of GSH-OEt. Further investigation is necessary to assess its stability in different formulations and develop strategies for improving its shelf-life and delivery.

ANone: As GSH-OEt is primarily a research compound, specific SHE regulations might vary depending on the geographical location and intended application. Researchers should consult relevant guidelines for handling and disposal.

ANone: Following oral administration, GSH-OEt exhibits limited bioavailability. It is likely hydrolyzed in the gut and liver, releasing glutathione. Further research is required to fully elucidate its ADME characteristics. []

ANone: GSH-OEt demonstrates protective effects in various animal models, including those for acute pancreatitis, liver fibrosis, and noise-induced hearing loss. [, , ]

ANone: Researchers have utilized various cell lines, including hepatic stellate cells (HSC-T6), human umbilical vein endothelial cells (HUVECs), and macrophage cell lines, to investigate the effects of GSH-OEt on cell viability, apoptosis, oxidative stress, and cytokine production. [, , ]

ANone: The provided research does not mention any clinical trials involving GSH-OEt. Further investigation is needed to determine its safety and efficacy in humans.

ANone: While GSH-OEt generally exhibits low toxicity in preclinical studies, further research is crucial to determine its long-term safety profile and potential adverse effects in humans. []

ANone: Developing targeted delivery systems, such as nanoparticles or liposomes, could enhance the accumulation of GSH-OEt in desired tissues and minimize off-target effects.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry, can be used to quantify GSH-OEt and its metabolites in biological samples. []

ANone: The environmental impact of GSH-OEt has not been extensively studied. As a glutathione derivative, it might be susceptible to degradation by environmental factors.

ANone: The provided research does not provide detailed information on the dissolution and solubility of GSH-OEt.

ANone: Quality control and assurance protocols for GSH-OEt would involve rigorous testing of its identity, purity, and potency throughout its development and manufacturing processes.

ANone: The provided research does not report any significant immunogenic or immune-modulating effects of GSH-OEt.

ANone: The research primarily focuses on the biological effects of GSH-OEt, and its interactions with drug transporters have not been extensively investigated.

ANone: The influence of GSH-OEt on drug-metabolizing enzymes is not extensively covered in the provided research.

ANone: As a glutathione derivative, GSH-OEt is likely biocompatible and biodegradable. Glutathione, a naturally occurring tripeptide, is readily metabolized in the body.

ANone: Other glutathione precursors, such as N-acetylcysteine (NAC), and other antioxidants, like vitamin C and vitamin E, can also influence cellular redox status and provide protection against oxidative stress. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.